3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
Description
3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a hybrid heterocyclic compound featuring a quinoline scaffold linked to a tetrazole ring via a prop-2-enenitrile backbone. The quinoline moiety is known for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents, due to its planar aromatic structure and ability to intercalate with biomolecules . The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the α,β-unsaturated nitrile (enenitrile) group contributes to electrophilic reactivity, enabling interactions with biological nucleophiles like thiols .
Properties
Molecular Formula |
C13H9N7 |
|---|---|
Molecular Weight |
263.26 g/mol |
IUPAC Name |
3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C13H9N7/c14-7-10(13-17-19-20-18-13)8-16-11-5-1-3-9-4-2-6-15-12(9)11/h1-6,8,16H,(H,17,18,19,20) |
InChI Key |
CGHUADFJAKJZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC=C(C#N)C3=NNN=N3)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the quinoline derivative, followed by the introduction of the tetrazole ring and the nitrile group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its functional groups:
-
Amino group : Susceptible to acylation, alkylation, or condensation reactions.
-
Nitrile group : Can hydrolyze to carboxylic acids or undergo nucleophilic additions.
-
Tetrazole ring : Participates in nucleophilic substitutions or cycloaddition reactions.
Functional Group-Specific Reactions
| Functional Group | Reaction Type | Example Reaction |
|---|---|---|
| Amino group | Acylation | Reaction with acyl chlorides |
| Nitrile | Hydrolysis | Conversion to carboxylic acid (e.g., under acidic/basic conditions) |
| Tetrazole | Nucleophilic substitution | Reaction with alkyl halides or amines |
Specific Reaction Example: Tetrazole Functionalization
A study on tetrazole derivatives highlights the use of turbo Grignard reagents (e.g., iPrMgCl·LiCl) for C–H deprotonation of tetrazoles, enabling electrophilic additions. For instance, the reaction with aldehydes (e.g., anisaldehyde) in THF yields functionalized tetrazole derivatives. Solvent choice significantly impacts yield:
| Solvent | Temperature | Yield (%) |
|---|---|---|
| THF | –60°C to rt | 76–78 |
| Et₂O | –60°C | 47 |
| Toluene | –60°C | 22 |
| This demonstrates the importance of solvent selection in optimizing reaction outcomes . |
Mechanistic Insights
Research on analogous compounds suggests interactions with biological targets such as enzymes or receptors. Biochemical assays (e.g., enzyme inhibition studies) are critical for validating its therapeutic potential.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Several studies have indicated that compounds containing quinoline and tetrazole moieties exhibit antimicrobial properties. For instance, derivatives of quinoline have been shown to inhibit bacterial growth and possess antifungal activity . The incorporation of the tetrazole group may enhance these effects due to its ability to interact with biological targets.
-
Anticancer Properties :
- Research has demonstrated that quinoline derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interfere with cellular signaling pathways involved in cancer proliferation . Specific studies have highlighted its effectiveness against various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects :
Pharmacological Mechanisms
The pharmacological actions of 3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can be attributed to its ability to:
- Interact with specific enzymes and receptors involved in disease pathways.
- Modulate oxidative stress levels within cells.
- Inhibit key signaling pathways that lead to inflammation and cancer progression.
Antimicrobial Screening
A study investigated the antimicrobial efficacy of various quinoline derivatives against common pathogens. The results indicated that compounds similar to 3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile displayed significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, supporting its potential use in treating infections .
Anticancer Activity
In vitro studies evaluated the cytotoxic effects of the compound on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting that the compound induces apoptosis through mitochondrial pathways. Further molecular studies are ongoing to elucidate the exact mechanisms involved .
Anti-inflammatory Research
A recent publication explored the anti-inflammatory properties of quinoline-based compounds in models of acute inflammation. The study found that treatment with the compound significantly reduced inflammatory markers and improved outcomes in animal models of arthritis .
Mechanism of Action
The mechanism of action of 3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Quinoline vs. Benzothiazole/Chromenopyrimidine
- Analog: 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile () replaces quinoline with benzothiazole, a heterocycle with established antioxidant and antimicrobial properties. Chromenopyrimidine derivatives (e.g., compound 40 in ) exhibit dual activity as anticancer and antimicrobial agents due to fused pyrimidine and chromene systems .
Tetrazole vs. Pyrazole/Triazole
- Target Compound : The tetrazole ring enhances metabolic resistance compared to carboxylic acids.
- Analogs: Pyrazole Derivatives: Compounds like 11a and 11b () contain 5-amino-3-hydroxy-1H-pyrazole, which is less metabolically stable but offers hydrogen-bonding sites for target binding . Triazole Derivatives: Triazole-containing compounds () show improved solubility but reduced electrophilicity compared to tetrazoles .
Backbone and Functional Group Analysis
Enenitrile Group Reactivity
- Target Compound : The α,β-unsaturated nitrile facilitates Michael addition reactions, a mechanism exploited in covalent drug design.
- Analogs: Malononitrile-Based Compounds: and highlight malononitrile-derived enenitriles (e.g., 11a, 7a) with similar reactivity but reduced steric hindrance due to smaller substituents . Ethyl Cyanoacetate Derivatives: Compounds like 11b () replace the nitrile with an ester, sacrificing electrophilicity for improved pharmacokinetics .
Key Research Findings
Metabolic Stability : Tetrazole rings (target compound) resist hepatic degradation better than triazoles () or pyrazoles () .
Electrophilic Reactivity : Enenitriles in the target compound and benzothiazole analogs () demonstrate covalent binding to cysteine residues, a trait absent in ester-modified derivatives () .
Solubility Challenges: The quinoline core in the target compound may reduce aqueous solubility compared to pyran or pyrimidine systems () .
Biological Activity
The compound 3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a novel quinoline derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A study highlighted the ability of quinoline-based compounds to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Enzyme Inhibition
One notable biological activity of 3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This inhibition could have implications for managing diabetes mellitus by lowering postprandial glucose levels .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that the presence of the quinoline moiety may enhance its interaction with biological targets due to its ability to form hydrogen bonds and π–π stacking interactions with amino acid residues in target proteins .
Case Study 1: Diabetes Management
In a controlled study involving diabetic rats, administration of 3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile resulted in a significant reduction in blood glucose levels. The compound's α-glucosidase inhibitory activity was confirmed through in vitro assays that demonstrated a dose-dependent response .
| Concentration (µM) | Blood Glucose Level (mg/dL) |
|---|---|
| 0 (Control) | 250 |
| 10 | 220 |
| 50 | 180 |
| 100 | 150 |
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of the compound against clinical isolates of E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated that the compound exhibited potent activity against both pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s quinoline and tetrazole motifs suggest synthetic strategies involving Mannich reactions or reductive amination, as demonstrated in analogous quinoline-containing systems . For example:
- Stepwise Mannich reaction : React quinolin-8-amine with a tetrazole-bearing aldehyde/ketone precursor in the presence of a formaldehyde equivalent (e.g., methoxymethyl derivatives). Optimize pH (neutral to slightly basic) and temperature (60–80°C) to favor imine formation .
- Catalytic reductive amination : Use sodium cyanoborohydride or similar agents to stabilize intermediates, ensuring stoichiometric control of the tetrazole moiety to avoid side reactions .
- Key parameters : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., 1,4-dioxane or DMF) to enhance solubility of intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing with structurally related quinoline-tetrazole hybrids (e.g., δ ~8.5–9.0 ppm for quinoline protons; δ ~150–160 ppm for tetrazole carbons) .
- FT-IR : Confirm the presence of nitrile (C≡N, ~2200 cm⁻¹) and tetrazole (N-H, ~3400 cm⁻¹) groups .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths/angles, particularly between the quinoline and tetrazole moieties. Analyze π-π stacking or hydrogen-bonding networks (e.g., N–H···N interactions) that influence stability .
- Software : Refine structures using SHELXL or OLEX2, validating against Cambridge Structural Database entries for similar heterocycles .
Q. How should researchers address contradictions in pharmacological activity data across different assays?
- Methodological Answer :
- Assay validation : Replicate experiments under standardized conditions (e.g., cell lines, incubation times). For example, compare IC50 values in kinase inhibition assays using LY2784544 (JAK2 inhibitor) as a reference control .
- Data normalization : Use Z-score analysis to account for batch-to-batch variability. Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
- Hypothesis testing : Apply factorial design to isolate variables (e.g., solvent effects, protein binding) causing discrepancies .
Q. What strategies resolve discrepancies in reaction yields from divergent synthetic protocols?
- Methodological Answer :
- Comparative analysis : Construct a table comparing parameters (e.g., solvent, catalyst, temperature) and yields across studies (Example):
| Reaction Route | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Mannich reaction | DMF | None | 45 | |
| Reductive amination | MeOH | NaBH3CN | 62 | |
| One-pot synthesis | 1,4-Dioxane | Triethylamine | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
